molecular formula C13H20O2 B8365409 2-(p-tert-Butylphenoxy)-1-propanol

2-(p-tert-Butylphenoxy)-1-propanol

Cat. No.: B8365409
M. Wt: 208.30 g/mol
InChI Key: VUKPLTNWMKDJTF-UHFFFAOYSA-N
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Description

2-(p-tert-Butylphenoxy)-1-propanol is a chemical compound of interest in industrial and materials science research. It belongs to a class of chemicals known as tert-butyl phenolic (TBP) derivatives, which are recognized for their utility as stabilizers and antioxidants . The core structure of this chemical class features a phenol ring, responsible for antioxidant activity by donating hydrogen atoms to neutralize free radicals, and a tert-butyl group, which provides steric hindrance to enhance the molecule's stability . Researchers explore such TBP derivatives for their potential to inhibit oxidation and extend the functional lifespan of various materials, including plastics, lubricants, and adhesives . The specific properties, applications, and mechanism of action for this compound are an active area of scientific investigation. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other personal use. Researchers should consult relevant safety data sheets and conduct a thorough literature review prior to use.

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)propan-1-ol

InChI

InChI=1S/C13H20O2/c1-10(9-14)15-12-7-5-11(6-8-12)13(2,3)4/h5-8,10,14H,9H2,1-4H3

InChI Key

VUKPLTNWMKDJTF-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc)
  • Structure: Incorporates a cyclopropyl ring, phenyl group, and pyrrolidinyl carbonyl moiety alongside the tert-butylphenoxy group.
  • Synthesis: Prepared via reaction of (1-phenylcycloprop-2-en-1-yl)(pyrrolidin-1-yl)methanone with 4-(tert-butyl)phenol, yielding 71% as a diastereomeric mixture (dr 6:1) .
(b) 1-Butoxy-2-propanol
  • Structure: Features a butoxy group instead of tert-butylphenoxy, linked to the propanol backbone.
  • Safety Profile : Requires stringent protective measures (e.g., EN 374-certified gloves, respiratory protection) due to irritancy risks .
  • Comparison: The absence of aromatic and tert-butyl groups reduces lipophilicity, likely making 1-butoxy-2-propanol less suitable for applications requiring hydrophobic interactions.
(c) (S)-2-(Boc-amino)-1-propanol
  • Structure: Contains a Boc-protected amino group instead of the phenoxy substituent.
  • Applications : Used in peptide synthesis and chiral intermediates. CAS: 79069-13-9, molecular weight: 175.23 g/mol .
  • Comparison: The Boc group enhances stability during synthetic steps, whereas the tert-butylphenoxy group in 2-(p-tert-Butylphenoxy)-1-propanol may confer greater steric hindrance or UV absorption properties.

Functional Analogues: Taxane Derivatives

Taxane esters (e.g., Propyl, sec-Butyl, and Pentyl analogs of Baccatin III) share alcohol and ester functionalities but are structurally distinct:

  • Propyl Analog: Baccatin III 13-ester with (2R,3S)-2-hydroxy-3-(propanoylamino)propanoic acid.
  • n-Butyl Analog: Features a butanoylamino group .
  • Comparison: While this compound lacks the taxane core, its ether linkage may offer superior hydrolytic stability compared to the ester bonds in taxanes, which are prone to enzymatic degradation.

Data Tables

Key Research Findings

  • Lipophilicity: The tert-butylphenoxy group in this compound likely increases logP compared to 1-butoxy-2-propanol, enhancing membrane permeability in biological systems.
  • Synthetic Flexibility: Unlike taxane esters, the ether linkage in this compound resists hydrolysis, making it suitable for prolonged storage or harsh reaction conditions.
  • Safety: While less hazardous than cytotoxic taxanes, proper handling is essential to mitigate risks associated with phenolic compounds .

Preparation Methods

Reaction Mechanism

This method involves the reaction of p-tert-butylphenol with propylene oxide under acidic conditions. The phenol oxygen attacks the less substituted carbon of the epoxide, followed by proton transfer and ring opening to form the secondary alcohol.

Typical Conditions:

  • Catalyst : Sulfuric acid (H₂SO₄) or para-benzoquinone.

  • Temperature : 120–150°C.

  • Solvent : Toluene or trichloroethylene.

  • Yield : 89–95%.

Example Protocol (Adapted from):

  • Dissolve 100 g (0.49 mol) of p-tert-butylphenol in 150 mL toluene.

  • Add 40 mL H₂SO₄ and 40 mL propylene oxide dropwise at 120°C.

  • Reflux for 2–5 hours, neutralize with NaOH, and extract with ethyl acetate.

  • Distill under vacuum to isolate the product (purity: >99% by GC).

Ion Exchange Resin Catalysis

Reaction Overview

Amberlyst® 15, a strongly acidic ion exchange resin, facilitates the etherification of p-tert-butylphenol with propylene glycol in hexane.

Key Parameters:

  • Catalyst : Amberlyst® 15 (10 wt%).

  • Molar Ratio : p-tert-butylphenol : propylene glycol = 1 : 2.

  • Temperature : 40°C.

  • Reaction Time : 7 hours.

  • Yield : 84.8%.

Data Table: Ion Exchange Resin Method Optimization

ParameterOptimal ValueEffect on Yield
Catalyst Loading10 wt%Maximizes active sites
SolventHexaneEnhances selectivity
Temperature40°CBalances kinetics and side reactions

Lewis Acid-Catalyzed Etherification

Methodology

Tin(IV) chloride (SnCl₄) catalyzes the reaction between p-tert-butylphenol and propylene oxide in trichloroethylene.

Procedure:

  • Mix p-tert-butylphenol (711 g) and SnCl₄ (10.6 g) in trichloroethylene.

  • Add propylene oxide (40 mL) at 150°C over 45 minutes.

  • Reflux for 30 minutes, cool, and wash with water.

  • Crystallize from petroleum ether (yield: 95–98%).

Advantages:

  • High regioselectivity due to SnCl₄’s electrophilic activation of the epoxide.

  • Minimal byproducts (e.g., diglycols).

Comparative Analysis of Methods

Performance Metrics

MethodCatalystTemperature (°C)Yield (%)Purity (%)
Acid-CatalyzedH₂SO₄120–15089–95>99
Ion Exchange ResinAmberlyst® 154084.898
Lewis AcidSnCl₄15095–9899.5

Key Findings:

  • SnCl₄ offers the highest yield and purity but requires elevated temperatures.

  • Amberlyst® 15 is eco-friendly and reusable but has moderate efficiency.

  • Acid-catalyzed methods are cost-effective but generate acidic waste.

Industrial-Scale Recommendations

For large-scale production, the SnCl₄-catalyzed method is preferred due to its high yield and scalability. Alternatively, ion exchange resins align with green chemistry principles for sustainable manufacturing.

Q & A

Q. What data gaps exist in the toxicological profile of this compound, and how can they be addressed?

  • Methodological Answer : Limited ecotoxicity data necessitate OECD 207 (earthworm toxicity) and 201 (algae growth inhibition) tests. For human health, conduct Ames tests (mutagenicity) and acute oral toxicity (OECD 423) in rodent models. Publish findings in peer-reviewed journals to fill gaps .

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